1-(2-Amino-4-ethylthiazol-5-yl)ethanone
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Overview
Description
1-(2-Amino-4-ethylthiazol-5-yl)ethanone is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-ethylthiazol-5-yl)ethanone typically involves the reaction of 2-amino-4-ethylthiazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-ethylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(2-Amino-4-ethylthiazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-ethylthiazol-5-yl)ethanone involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Amino-4-ethylthiazol-5-yl)ethanone can be compared with other thiazole derivatives such as:
- 1-(2-Amino-4-methylthiazol-5-yl)ethanone
- This compound hydrochloride
Uniqueness: The presence of the ethyl group at the 4-position of the thiazole ring distinguishes this compound from other similar compounds. This structural difference can influence its chemical reactivity and biological activity, making it unique in its applications.
Biological Activity
1-(2-Amino-4-ethylthiazol-5-yl)ethanone is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an ethyl group and an amino group at the 2-position, along with a ketone functional group, contributing to its unique pharmacological properties. The following sections detail its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₂OS
- Molecular Weight : Approximately 160.21 g/mol
- Structure : The compound contains a thiazole ring, which is known for significant biological activity.
Biological Activities
Thiazole derivatives, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : Thiazole derivatives have shown potential in combating oxidative stress, which is linked to various diseases.
- Anti-inflammatory Effects : Studies indicate that these compounds can reduce inflammation markers in vitro.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Antitumor Activity : Preliminary research indicates cytotoxic effects against certain cancer cell lines.
Synthesis Methods
This compound can be synthesized through various methods, typically involving the reaction of thiazole derivatives with appropriate reagents under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing aldehydes or ketones with thiazole derivatives.
- Substitution Reactions : Modifying existing thiazole structures to introduce the amino and ethyl groups.
Case Study 1: Antioxidant and Anti-inflammatory Effects
A study highlighted the protective role of thiazole derivatives against ethanol-induced oxidative stress in a zebrafish model. The compound effectively mitigated teratogenic effects caused by ethanol exposure, demonstrating its potential as a therapeutic agent for conditions like fetal alcohol spectrum disorder (FASD). Key findings included:
- Concentration-dependent reduction of oxidative damage .
- Prevention of morphological defects in embryos exposed to ethanol .
This suggests that this compound may enhance antioxidant defenses and reduce inflammation in vivo .
Case Study 2: Antimicrobial Activity
Research has shown that thiazole derivatives possess notable antimicrobial properties. In vitro studies indicated that this compound exhibited significant activity against common bacterial strains, making it a candidate for further development as an antimicrobial agent. The efficacy was assessed using standard disk diffusion methods, with results showing inhibition zones comparable to established antibiotics .
Comparative Analysis of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
1-(2-Amino-4-methylthiazol-5-yl)ethanone | Structure | Contains a methyl group instead of ethyl |
1-(2-Amino-4-trifluoromethylthiazol-5-yl)ethanone | Structure | Exhibits enhanced lipophilicity |
2-Amino-thiazole derivatives | Structure | Varying substituents on the thiazole ring |
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to its analogs .
Properties
IUPAC Name |
1-(2-amino-4-ethyl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-6(4(2)10)11-7(8)9-5/h3H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOPWSQDEZXMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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